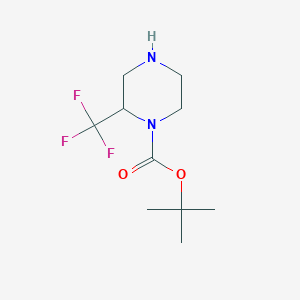

![molecular formula C11H22N2O2 B1377953 (R)-1-Boc-2-甲基-[1,4]二氮杂环戊烷 CAS No. 1374130-05-8](/img/structure/B1377953.png)

(R)-1-Boc-2-甲基-[1,4]二氮杂环戊烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

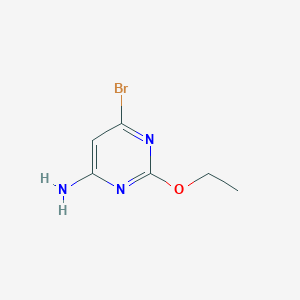

“®-1-Boc-2-methyl-[1,4]diazepane” is a derivative of 1,4-diazepine, a seven-membered heterocyclic compound containing two nitrogen atoms . 1,4-Diazepines are associated with a wide range of biological activities and have been the subject of extensive research for several decades .

Synthesis Analysis

The synthesis of 1,4-diazepines, including “®-1-Boc-2-methyl-[1,4]diazepane”, often involves the use of continuous flow chemistry . This method allows for efficient access to highly demanded active pharmaceutical ingredients . The flow synthesis of benzodiazepines has been reported by several groups .

Molecular Structure Analysis

The molecular structure of 1,4-diazepines, including “®-1-Boc-2-methyl-[1,4]diazepane”, is characterized by a seven-membered ring containing two nitrogen atoms . This structure is a core element in the structure of benzodiazepines and thienodiazepines .

Chemical Reactions Analysis

1,4-Diazepines, including “®-1-Boc-2-methyl-[1,4]diazepane”, are involved in a variety of chemical reactions . Scientists have been actively studying the synthesis and reactions of 1,4-diazepines for many years due to their medicinal importance .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-diazepines, including “®-1-Boc-2-methyl-[1,4]diazepane”, are influenced by their molecular structure. For example, 1,4-diazepine has a molar mass of 94.11454 .

科学研究应用

Biocatalysis

1,4-Diazepanes can be synthesized through biocatalytic methods such as enzymatic intramolecular asymmetric reductive amination. This process can be used to create chiral 1,4-diazepanes with potential applications in pharmaceutical synthesis .

Pharmaceutical Synthesis

The chiral nature of compounds like “®-1-Boc-2-methyl-[1,4]diazepane” makes them valuable in the synthesis of pharmaceuticals where stereochemistry plays a crucial role in drug efficacy .

Therapeutic Applications

Diazepane derivatives have been noted for their wide range of therapeutic applications, including antimicrobial, anti-HIV, and anticancer activities .

Structural Analysis

The crystal structures of diazepane derivatives can be studied for their potential use in docking studies and drug design .

Organic Synthesis

N-Propargylamines are transformed into significant N-heterocycles like 1,4-diazepanes through atom economy and shorter synthetic routes .

Catalysis

Ketimine intermediates can react with aldehydes in the presence of Keggin-type heteropolyacids (HPAs) to synthesize substituted 1,4-diazepines .

Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one Molecules | Free Full-Text | Synthesis of Substituted 1,4-Diazepines New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines Synthesis of Substituted 1,4-Diazepines via Ketimine Intermediates

作用机制

安全和危害

未来方向

1,4-Diazepines, including “®-1-Boc-2-methyl-[1,4]diazepane”, have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . Therefore, these compounds could be explored for potential use in the pharmaceutical industries .

属性

IUPAC Name |

tert-butyl (2R)-2-methyl-1,4-diazepane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-9-8-12-6-5-7-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUHWSHGYILARO-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCCN1C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCCCN1C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

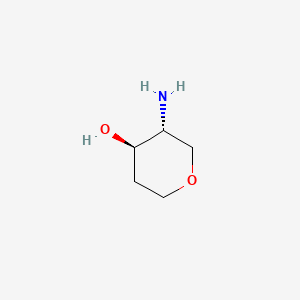

![2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1377874.png)

![1-Oxa-6-azaspiro[3.3]heptane oxalate](/img/structure/B1377881.png)

![Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride](/img/structure/B1377883.png)

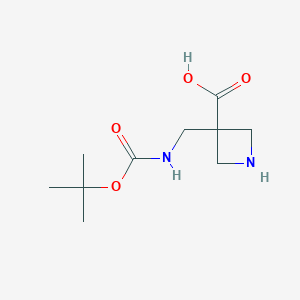

![Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate](/img/structure/B1377884.png)

![Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1377885.png)

![7-Bromo-4-chloroimidazo[2,1-f][1,2,4]triazine](/img/structure/B1377887.png)

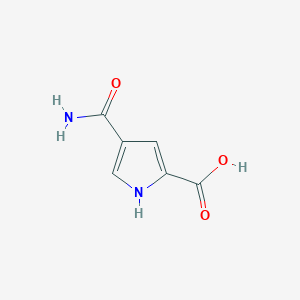

![4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid](/img/structure/B1377893.png)